molecular formula C6H5BrO3 B12878054 2-(3-Bromofuran-2-yl)acetic acid

2-(3-Bromofuran-2-yl)acetic acid

Cat. No.: B12878054
M. Wt: 205.01 g/mol
InChI Key: CGSJEJHLSLVXHU-UHFFFAOYSA-N
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Description

2-(3-Bromofuran-2-yl)acetic acid is a brominated derivative of furan, a heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 3-position of the furan ring and an acetic acid moiety at the 2-position. It has the molecular formula C6H5BrO3 and a molecular weight of 205.01 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromofuran-2-yl)acetic acid can be achieved through several methods. One common approach involves the bromination of furan derivatives. For example, 3-bromofuran can be synthesized by the reaction of 4,5-dibromo-3,6-endoxohexahydrophthalic anhydride with quinoline at 210–220°C . This intermediate can then be reacted with acetic anhydride in the presence of perchloric acid to form 2-acetyl-3-bromofuran . Further oxidation of this intermediate can yield this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale bromination and oxidation reactions. The use of hypervalent iodine reagents, such as PhI(OAc)2, in combination with catalytic amounts of TEMPO, has been shown to be an efficient and environmentally friendly approach for the oxidation of furan derivatives to their corresponding acids .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromofuran-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3-Bromofuran-2-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromofuran-2-yl)acetic acid involves its ability to undergo various chemical transformations. The bromine atom in the furan ring can participate in electrophilic substitution reactions, while the acetic acid moiety can undergo oxidation and reduction reactions. These transformations allow the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C6H5BrO3

Molecular Weight

205.01 g/mol

IUPAC Name

2-(3-bromofuran-2-yl)acetic acid

InChI

InChI=1S/C6H5BrO3/c7-4-1-2-10-5(4)3-6(8)9/h1-2H,3H2,(H,8,9)

InChI Key

CGSJEJHLSLVXHU-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1Br)CC(=O)O

Origin of Product

United States

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